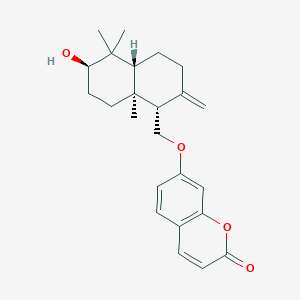
4-tert-Butyl-2-nitrophenol
Overview
Description
4-tert-Butyl-2-nitrophenol, also known as 4-tert-butylnitrobenzene or 4-t-Butyl-2-nitro-phenol, is a nitro-aromatic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 205.2 g/mol and a melting point of 71-73°C. It is also soluble in ethanol, acetone, and dimethylformamide, but insoluble in water. This compound is an important intermediate in the synthesis of a variety of compounds and is used in the production of drugs, dyes, and other organic compounds.
Scientific Research Applications
1. Complex Formation and Reactivity
The bulky 2,6-di-tert-butyl-4-nitrophenolate ligand forms complexes with various metals, showing unusual metal-ligand binding motifs and reactivity. For example, it forms complexes with Cu(ii) and Zn(ii), binding via the nitro group in an unusual nitronato-quinone resonance form. These complexes demonstrate unique reactivity, such as hydrogen atom abstraction, highlighting their potential in studying sterically enforced transition metal-ligand interactions and copper-phenolate interactions different from typical biological and chemical catalysis (Porter et al., 2017).
2. Oxidation of Phenolic Compounds
4-tert-Butyl-2-nitrophenol derivatives are used as oxidants in the oxidation of phenols and anilines. Dirhodium caprolactamate has been shown to be an efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, which effectively oxidizes phenolic substrates. This reaction demonstrates the significance of this compound derivatives in selective oxidation processes, especially in the presence of bulky para substituents (Ratnikov et al., 2011).
3. Catalytic Activity in Aerobic Oxidation
Cobalt and iron phthalocyanines synthesized with derivatives of this compound have been used as catalysts for the aerobic oxidation of nitrophenols. These catalysts offer high activity in the oxidation process, showcasing the role of this compound derivatives in enhancing catalytic efficiency and exploring optimal reaction conditions for various oxidants and temperatures (Saka et al., 2015).
4. Nitration of Phenolic Compounds
Tert-Butyl nitrite, a derivative of this compound, acts as a chemoselective nitrating agent, offering mononitro derivatives of phenolic substrates. This demonstrates its utility in synthesizing fluorogenic substrates for proteases and in peptide synthesis, highlighting its role in organic synthesis and chemical biology (Koley et al., 2009).
5. Electrochemical Analysis
Derivatives of this compound are used in electrochemical methods for determining the content of antioxidants in oils. Differential pulse voltammetry has been employed to study these derivatives, indicating their significance in practical analysis for quality control in various industries (Chýlková et al., 2016).
6. Photocatalytic Activity
This compound derivatives are used in the synthesis of polycrystalline TiO2 porphyrin impregnated powders, which exhibit improved photocatalytic activity for the degradation of nitrophenols in aqueous suspension. This demonstrates their potential in environmental applications, particularly in water purification and treatment processes (Mele et al., 2005).
Safety and Hazards
4-tert-Butyl-2-nitrophenol is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .
Mechanism of Action
Target of Action
It is known that nitrophenols, in general, can interact with various biological molecules due to their polar nature .
Mode of Action
It is known that nitrophenols can form hydrogen bonds with biological molecules, which may alter their function . The presence of a nitro group and a phenolic hydroxyl group in the molecule could potentially allow it to interact with a variety of biological targets.
Biochemical Pathways
Nitrophenols are known to be involved in various biological processes due to their ability to form hydrogen bonds with biological molecules .
Pharmacokinetics
Given its polar nature, it is likely to have good solubility in water, which could potentially influence its absorption and distribution in the body .
Result of Action
Nitrophenols, in general, can cause oxidative stress and cytotoxicity, which could potentially lead to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butyl-2-nitrophenol. For instance, the compound’s solubility, stability, and reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-tert-Butyl-2-nitrophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may be used for the preparation of (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide . The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and stability in biochemical environments.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s nitro group can participate in redox reactions, potentially leading to oxidative stress in cells. This oxidative stress can alter gene expression and disrupt normal cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the nitro group in this compound can undergo reduction reactions, forming reactive intermediates that can covalently modify proteins and enzymes. These modifications can result in changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound can lead to hyperthermia and severe rigor in treated animals . The compound’s toxicity is dose-dependent, and threshold effects are observed at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can also involve conjugation reactions, where it is linked to other molecules to facilitate excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific tissues can affect its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s activity and function are closely linked to its subcellular localization .
properties
IUPAC Name |
4-tert-butyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGNADPMUSNTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074642 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3279-07-0 | |
| Record name | 4-tert-Butyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3279-07-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRO-4-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94NDU9GTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


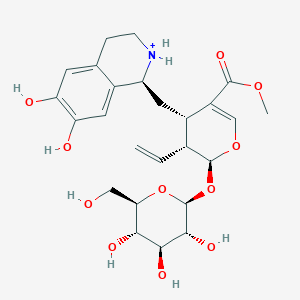
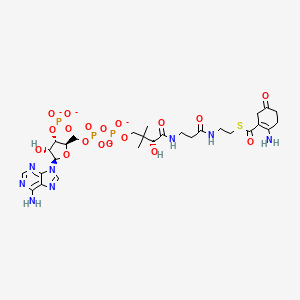
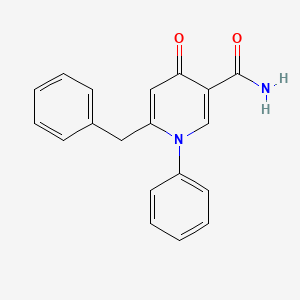



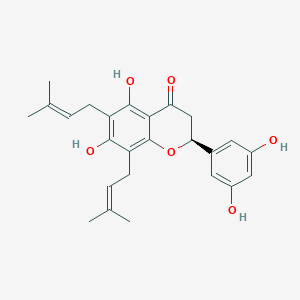


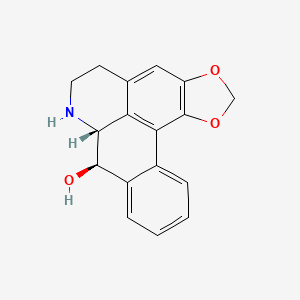

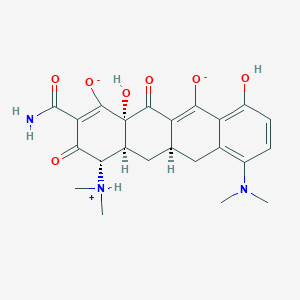
![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
